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Compound of Interest

Compound Name: 3,5-Dibromoaniline

Cat. No.: B181674

CAS Number: 626-40-4

This technical guide provides an in-depth overview of 3,5-Dibromoaniline, a key chemical
intermediate for researchers, scientists, and professionals in drug development. This document
covers its chemical and physical properties, detailed experimental protocols for its synthesis
and characterization, safety and handling information, and its applications in organic synthesis
and medicinal chemistry.

Chemical and Physical Properties

3,5-Dibromoaniline is a halogenated aniline derivative characterized by a benzene ring
substituted with two bromine atoms at the meta positions relative to the amino group.[1] This
substitution pattern imparts specific reactivity and properties to the molecule, making it a
valuable building block in the synthesis of more complex structures.[2] The presence of the
amino group makes it a weak base.
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Property Value Reference(s)

CAS Number 626-40-4

Molecular Formula CeHsBr2N [3]

Molecular Weight 250.92 g/mol [41[5]
White to pale yellow or brown

Appearance ] ) [6]
crystalline solid

Melting Point 52.0-56.0 °C

Boiling Point 181.5 °C at 760 mmHg

N Soluble in organic solvents;

Solubility o o [6]
limited solubility in water.
RVNUUWJGSOHMRR-

InChl Key [4]
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Spectroscopic Data
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Technique Data

Spectral data typically shows signals in the
aromatic region corresponding to the protons on

1H NMR the benzene ring. The chemical shifts are
influenced by the bromine and amino

substituents.

The spectrum displays signals for the six carbon
atoms of the benzene ring. The carbons

13C NMR _ _
attached to the bromine atoms and the amino

group show characteristic chemical shifts.

The IR spectrum exhibits characteristic
infrared (IR) absorption bands for N-H stretching of the
nfrare

primary amine, C-N stretching, and C-H and

C=C stretching of the aromatic ring.

The mass spectrum shows a characteristic
M Spect try (MS) isotopic pattern due to the presence of two
ass Spectrometry _
bromine atoms ("°Br and 8!Br). The molecular

ion peak (M+) and fragment ions are observed.

Experimental Protocols
Synthesis of 3,5-Dibromoaniline from 3,5-Dibromo-nitro-
benzene

This protocol describes the reduction of 3,5-dibromo-nitro-benzene to 3,5-Dibromoaniline.

Materials:

3,5-dibromo-nitro-benzene

Glacial acetic acid

Titanium(lll) chloride (TiCls) solution (30 wt% in 2 N HCI)

1 M Sodium hydroxide (NaOH) solution
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o Ethyl acetate (EtOAC)

o Water (H20)

e Anhydrous sodium sulfate (Na2S0a4)
Procedure:

 Dissolve 500 mg (1.78 mmol) of 3,5-dibromo-nitro-benzene in 4 mL of glacial acetic acid in a
suitable reaction flask.[4]

e Gradually add the 30 wt% TiCls solution in 2 N HCI to the reaction mixture at room
temperature with stirring. Continue the addition until the purple color of the TiCls persists,
indicating the reaction is complete.[4] The progress of the reaction can be monitored by Thin
Layer Chromatography (TLC).[4]

o Once the reaction is complete, concentrate the mixture under vacuum to remove the acetic
acid.[4]

o Neutralize the residue by adding water and 1 M NaOH solution.[4]

o Extract the product into ethyl acetate. Perform the liquid-liquid extraction twice using ethyl
acetate and water.[4]

o Combine the organic layers and dry over anhydrous NazSOa for 30 minutes.[4]

« Filter off the drying agent and concentrate the filtrate under vacuum using a rotary
evaporator.[4]

e Further dry the product under high vacuum to obtain 3,5-Dibromoaniline.[4]

G,5-Dibromo-nitro-benzeng Reduction v

/ Neutralization (NaOH)
G,S-Dibromoanilina ... p| Extraction (E1OAC)

Drying (Na2S0a4)

..................... A Concentration
TiCls, Acetic Acid, HCI
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Caption: Synthesis of 3,5-Dibromoaniline.

Spectroscopic Characterization

1H and 13C NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 3,5-Dibromoaniline in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.[7]

 Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.[8]

e 1H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good
signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation
delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

e 13C NMR Acquisition: Acquire the proton-decoupled 3C NMR spectrum. A larger number of
scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to H
NMR.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of 3,5-Dibromoaniline with approximately 100-200 mg of dry, IR-
grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous
powder is obtained.[9][10]

o Place a small amount of the mixture into a pellet die.

o Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form
a thin, transparent pellet.[9][11]
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 Instrumentation: Record the IR spectrum using an FT-IR spectrometer.

o Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm~1).
Collect a background spectrum of a pure KBr pellet and subtract it from the sample
spectrum.

Mass Spectrometry (GC-MS or LC-MS)

o Sample Preparation: Prepare a dilute solution of 3,5-Dibromoaniline in a suitable volatile
solvent (e.g., methanol or acetonitrile).

e Instrumentation: Analyze the sample using a Gas Chromatograph or Liquid Chromatograph
coupled to a Mass Spectrometer.

e GC-MS Conditions:

o GC: Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
Program the oven temperature to ensure good separation.

o MS: Use electron ionization (El) at 70 eV. Acquire the mass spectrum over a suitable mass
range (e.g., m/z 50-300).

e LC-MS Conditions:

o LC: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile,
often with a small amount of formic acid.[12]

o MS: Use electrospray ionization (ESI) in positive ion mode.[12]

» Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and
characteristic fragmentation patterns.
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Caption: Spectroscopic characterization workflow.

Safety and Handling

3,5-Dibromoaniline is a hazardous substance and should be handled with appropriate safety
precautions in a well-ventilated area or chemical fume hood.

e GHS Pictogram: GHSO07 (Harmful)
» Signal Word: Warning
e Hazard Statements:
o H302: Harmful if swallowed.[3]
o H315: Causes skin irritation.[3]
o H319: Causes serious eye irritation.[3]
o H335: May cause respiratory irritation.

e Precautionary Statements:
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o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
o P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.

Applications in Drug Development and Organic
Synthesis

3,5-Dibromoaniline is a versatile building block in organic synthesis, particularly in the
development of new pharmaceutical compounds.[6][13] The two bromine atoms serve as
reactive handles for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira
couplings, allowing for the introduction of diverse functional groups and the construction of
complex molecular architectures.[13] This reactivity makes it a valuable precursor for the
synthesis of pharmacologically active molecules.[13] Its use as an intermediate in the synthesis
of dyes and agrochemicals has also been reported.[6]

Key Reactions

Suzuki Coupling Heck Coupling Gonogashira Couplina

>ynthe51zed Products

Pharmaceutlcals) [Agrochemmals) ¢

Click to download full resolution via product page

Caption: Applications of 3,5-Dibromoaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b181674?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

